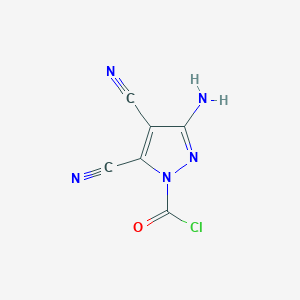
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, is characterized by the presence of amino, cyano, and carbonyl chloride functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Amino-4,5-dicyano-1H-pyrazole with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at a low temperature (0°C) to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the amino group.
Sodium Hydride (NaH): Used as a base in substitution reactions.
Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.
Major Products Formed
Amides: Formed by the substitution of the carbonyl chloride group with amines.
Esters: Formed by the substitution of the carbonyl chloride group with alcohols.
Thioesters: Formed by the substitution of the carbonyl chloride group with thiols.
Applications De Recherche Scientifique
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4,5-dicyano-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
3-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of the cyano groups, leading to different reactivity and applications
Uniqueness
3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both cyano and carbonyl chloride groups, which provide a combination of electrophilic and nucleophilic sites. This dual reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
89875-96-7 |
|---|---|
Formule moléculaire |
C6H2ClN5O |
Poids moléculaire |
195.56 g/mol |
Nom IUPAC |
3-amino-4,5-dicyanopyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H2ClN5O/c7-6(13)12-4(2-9)3(1-8)5(10)11-12/h(H2,10,11) |
Clé InChI |
WOHJUASXYMLYAU-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N(N=C1N)C(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)


![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
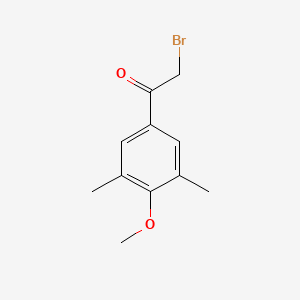
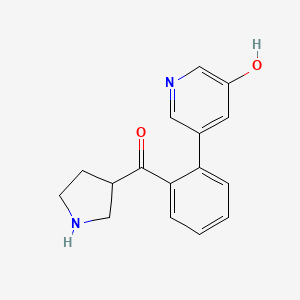
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
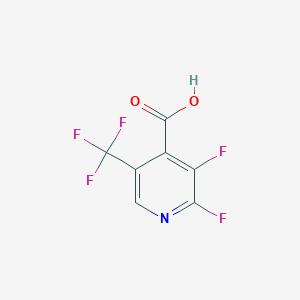
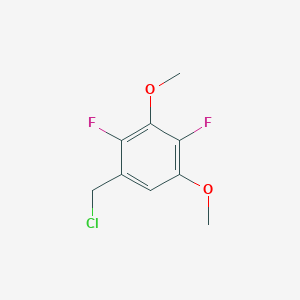
![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
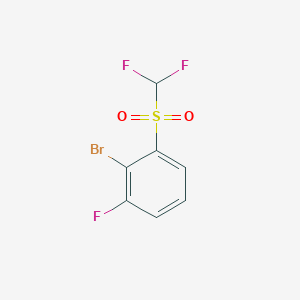
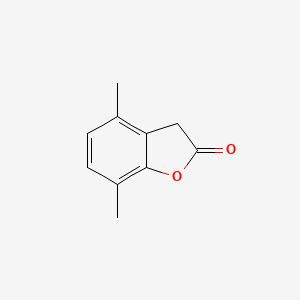

![4-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12865753.png)
